
6-tert-Butyl-2-methyl-4H-1-benzothiopyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-tert-Butyl-2-methyl-4H-1-benzothiopyran-4-one is an organic compound belonging to the class of benzothiopyrans This compound is characterized by the presence of a benzene ring fused to a thiopyran ring, with tert-butyl and methyl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-tert-Butyl-2-methyl-4H-1-benzothiopyran-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedel-Crafts acylation reaction, where a benzene derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
6-tert-Butyl-2-methyl-4H-1-benzothiopyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used in the presence of catalysts like iron or sulfuric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Halogenated or nitrated derivatives of the benzene ring.
Applications De Recherche Scientifique
6-tert-Butyl-2-methyl-4H-1-benzothiopyran-4-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism by which 6-tert-Butyl-2-methyl-4H-1-benzothiopyran-4-one exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. For example, its antioxidant properties may involve scavenging free radicals and protecting cells from oxidative damage. The exact pathways and molecular targets are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2′-Methylenebis(6-tert-butyl-4-methylphenol)
- 6-tert-Butyl-2,4-dimethylphenol
- 2-Methyl-6-tert-butylphenol
Uniqueness
6-tert-Butyl-2-methyl-4H-1-benzothiopyran-4-one is unique due to its specific structural features, such as the fusion of the benzene and thiopyran rings and the presence of tert-butyl and methyl substituents
Propriétés
Numéro CAS |
151544-51-3 |
|---|---|
Formule moléculaire |
C14H16OS |
Poids moléculaire |
232.34 g/mol |
Nom IUPAC |
6-tert-butyl-2-methylthiochromen-4-one |
InChI |
InChI=1S/C14H16OS/c1-9-7-12(15)11-8-10(14(2,3)4)5-6-13(11)16-9/h5-8H,1-4H3 |
Clé InChI |
UGJQQQIJYRXXLS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)C2=C(S1)C=CC(=C2)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3,5-Dimethoxyphenyl)methyl]-4,6-dimethoxybenzoic acid](/img/structure/B14274899.png)
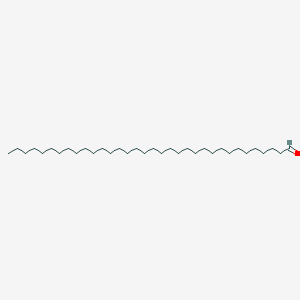
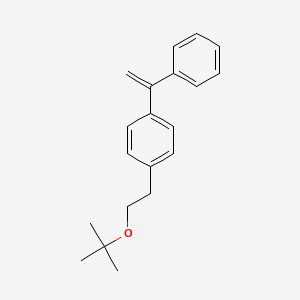
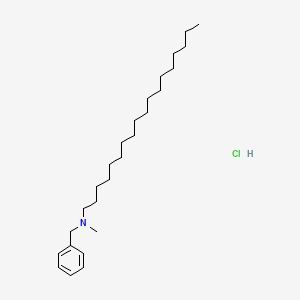
![tert-Butyl[(1,3-dimethoxybuta-1,3-dien-1-yl)oxy]dimethylsilane](/img/structure/B14274917.png)
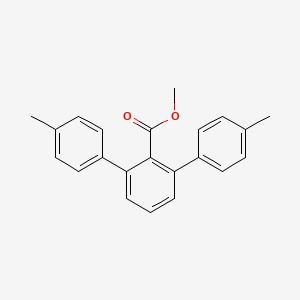
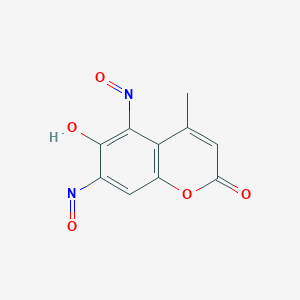
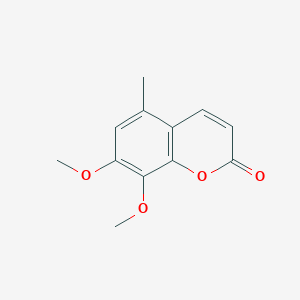
![5-[2-(Benzoyloxy)ethylidene]-2-oxo-2,5-dihydrofuran-3-yl benzoate](/img/structure/B14274926.png)

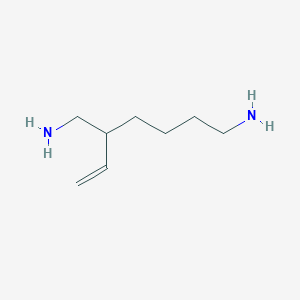
![1-(4-Methoxyphenyl)-3-[(propan-2-yl)amino]but-2-en-1-one](/img/structure/B14274961.png)
![N,N-Dimethyl-O-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]-L-tyrosine](/img/structure/B14274987.png)

